molecular formula C11H8FNO B11809025 4-Fluoro-3-(pyridin-3-yl)phenol

4-Fluoro-3-(pyridin-3-yl)phenol

Cat. No.: B11809025
M. Wt: 189.19 g/mol
InChI Key: VVWHYDKBHOFIIN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-3-yl)phenol is an organic compound that features a fluorine atom, a pyridine ring, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of 4-Fluoro-3-(pyridin-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyridin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-(pyridin-3-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(pyridin-3-yl)phenol
  • 3-Fluoro-4-(pyridin-3-yl)phenol
  • 4-Fluoro-2-(pyridin-3-yl)phenol

Uniqueness

4-Fluoro-3-(pyridin-3-yl)phenol is unique due to the specific positioning of the fluorine atom and the phenolic group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

4-fluoro-3-pyridin-3-ylphenol

InChI

InChI=1S/C11H8FNO/c12-11-4-3-9(14)6-10(11)8-2-1-5-13-7-8/h1-7,14H

InChI Key

VVWHYDKBHOFIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)O)F

Origin of Product

United States

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